N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide
Description
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide is a tetrahydroquinazoline derivative featuring a 4-chlorophenyl substituent at the 7-position of the bicyclic core and a 4-methoxybenzamide group at the 2-position. The tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, making it a common motif in kinase inhibitors and enzyme modulators . The 4-chlorophenyl group enhances lipophilicity and may influence target binding through hydrophobic interactions, while the 4-methoxybenzamide moiety contributes to electronic effects and solubility .
Properties
Molecular Formula |
C22H18ClN3O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-17-8-4-14(5-9-17)21(28)26-22-24-12-18-19(25-22)10-15(11-20(18)27)13-2-6-16(23)7-3-13/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28) |
InChI Key |
KZLYTLPLJGDXRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Condensation and Cyclization
The classical approach involves reacting 2-aminobenzamide derivatives with carbonyl-containing precursors. For instance, 7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine can be synthesized via cyclocondensation of 2-amino-N-(4-chlorophenyl)cyclohex-1-ene-1-carboxamide with formamide or urea under acidic conditions. The reaction proceeds through an intramolecular nucleophilic attack, facilitated by Brønsted acids like HCl or Lewis acids such as ZnCl₂, yielding the bicyclic tetrahydroquinazolinone scaffold.
Key parameters influencing yield include:
One-Pot Synthesis Using Heterogeneous Catalysts
Recent advances employ nanoporous catalysts to streamline synthesis. For example, SBA-Pr-SO₃H , a sulfonic acid-functionalized mesoporous silica, enables one-pot coupling of 2-aminobenzamide with 4-chlorobenzaldehyde and subsequent cyclization. This method achieves yields exceeding 85% under solvent-free conditions at 130°C, with the catalyst recyclable for up to five cycles without significant activity loss.
Oxidative Methods for Enhanced Efficiency
Innovative protocols leverage oxidative conditions to streamline quinazolinone formation. A notable method employs H₂O₂-DMSO as a dual-function reagent:
-
DMSO acts as a methylene donor, while H₂O₂ oxidizes intermediates to the ketone.
-
Reaction of 2-amino-N-(4-chlorophenyl)benzamide with DMSO (2 equiv) and H₂O₂ (1 equiv) at 150°C for 20 hours affords the tetrahydroquinazolinone core in 68% yield.
Mechanistic Insight :
-
DMSO undergoes thermal decomposition to generate - CH₃ and - SO₃H radicals.
-
Radical recombination with the amine intermediate forms the cyclohexene ring.
-
H₂O₂ oxidizes the cyclohexene to the ketone, completing the tetrahydroquinazolinone structure.
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures compound identity and purity:
Purity Optimization :
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted benzoyl chloride.
-
Recrystallization : Ethanol-water (7:3) at 4°C yields crystals with ≥99% purity.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may yield 6- or 8-substituted isomers. Employing bulky directing groups (e.g., tert-butyl carbamate) on the amine precursor steers cyclization to the 2-position.
Solvent Compatibility
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Substitution: The chlorophenyl and methoxybenzamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinone compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis in bacterial cells by disrupting their metabolic processes .
Comparison with Similar Compounds
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-methylphenyl group, and the 4-methoxybenzamide is substituted with a 3,5-dimethoxybenzamide.
- The 3,5-dimethoxybenzamide introduces additional hydrogen-bond acceptors, which may enhance solubility or interaction with polar residues in target proteins .
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
- Structural Differences: The 4-chlorophenyl is replaced with 4-fluorophenyl, and the benzamide group is substituted with a 3-methylphenylamino moiety.
- Implications: Fluorine’s electronegativity may improve metabolic stability compared to chlorine. The anilino group (NH-linked phenyl) replaces the benzamide, reducing steric bulk but limiting hydrogen-bond donor capacity .
Modifications to the Amide Side Chain
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide
- Structural Differences : The 4-methoxybenzamide is replaced with a propanamide group, and the 4-chlorophenyl is substituted with 3-chlorophenyl.
- The meta-chlorophenyl substitution may shift binding orientation in enzyme active sites compared to the para position .
Core Heterocycle Analogues
4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide
- Structural Differences : The tetrahydroquinazoline core includes 7,7-dimethyl groups, and the benzamide is replaced with a sulfonamide linked to a 4-nitrophenyl group.
- Implications: Sulfonamide groups are strong hydrogen-bond donors/acceptors, often enhancing affinity for carbonic anhydrases or proteases. The nitro group introduces electron-withdrawing effects, which may alter redox properties or metabolic pathways .
Biological Activity
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antiviral properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 353.81 g/mol. The structural features include a tetrahydroquinazoline core substituted with a 4-chlorophenyl group and a methoxybenzamide moiety.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiviral Activity
Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, studies have shown that related compounds increase intracellular levels of APOBEC3G (A3G), which inhibits the replication of Hepatitis B virus (HBV) and other viruses such as HIV and HCV . The specific derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated significant anti-HBV activity in both in vitro and in vivo models .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For example, some studies have focused on its inhibitory effects on acetylcholinesterase and urease. Compounds similar to this compound have shown strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
3. Antimicrobial Properties
The antibacterial activity of related compounds has been investigated, showing moderate to strong efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .
Study 1: Anti-HBV Activity
In a study evaluating the anti-HBV activity of IMB-0523, researchers found that it effectively inhibited both wild-type and drug-resistant strains of HBV. The study utilized HepG2.2.15 cells to measure intracellular A3G levels and confirmed the compound's potential as an anti-HBV agent through pharmacokinetic profiling in animal models .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of similar benzamide derivatives. The results indicated that several compounds exhibited significant acetylcholinesterase inhibition with IC50 values ranging from 0.63 to 2.14 µM. This suggests their potential utility in neuroprotective therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key steps in synthesizing N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
Core formation : Condensation of 4-chlorophenyl-substituted cyclohexanone with urea or thiourea to form the tetrahydroquinazolinone scaffold.
Substitution : Nucleophilic substitution at position 2 of the quinazolinone core using 4-methoxybenzamide derivatives.
Purification : Column chromatography or recrystallization to isolate the product.
Optimization :
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates but require monitoring to avoid side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and chlorophenyl groups) and scaffold integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in the amide group) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Structural analogs : Compare data with structurally similar compounds (e.g., 4-methoxybenzamide derivatives) to identify substituent-specific effects .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false positives .
- Computational validation : Molecular docking to confirm binding affinity predictions against target proteins (e.g., kinases, viral proteases) .
Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound?
Methodological Answer:
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) under varied substrate concentrations to determine competitive/non-competitive binding .
- Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) to map downstream effects in treated cells .
- In vivo models : Test efficacy in disease-relevant animal models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects .
- Scaffold hopping : Replace the tetrahydroquinazolinone core with pyrimidine or chromene moieties to evaluate scaffold-specific activity .
- Bioisosteric replacement : Substitute the benzamide group with sulfonamides or heterocyclic amides to improve solubility or binding .
- Data correlation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints .
Basic: What are the solubility and stability challenges associated with this compound, and how can they be addressed?
Methodological Answer:
- Solubility : Low aqueous solubility due to hydrophobic groups (e.g., chlorophenyl). Mitigate via:
- Stability : Susceptibility to hydrolysis at the amide bond. Solutions include:
- Storage at –20°C under inert atmosphere .
- Lyophilization for long-term stability .
Advanced: How can computational methods guide the optimization of this compound for specific therapeutic targets?
Methodological Answer:
- Molecular docking : Predict binding modes to targets like EGFR or PARP using software (e.g., AutoDock Vina) .
- QSAR modeling : Develop predictive models using descriptors like H-bond donors/acceptors and topological polar surface area .
- MD simulations : Analyze ligand-protein stability over time (e.g., 100-ns simulations in GROMACS) to identify critical interactions .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
Basic: What are the recommended in vitro assays for preliminary biological screening?
Methodological Answer:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antiviral : Plaque reduction assays against viruses (e.g., influenza, SARS-CoV-2) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like proteases) .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-crystal XRD : Determine absolute configuration of chiral centers (e.g., at position 7 of the tetrahydroquinazolinone) .
- Packing analysis : Identify hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize specific conformers .
- Comparative studies : Overlay XRD structures of analogs to assess substituent-induced conformational changes .
Advanced: What strategies are effective for scaling up synthesis without compromising yield or purity?
Methodological Answer:
- Flow chemistry : Continuous flow reactors for exothermic or air-sensitive steps (e.g., acyl chloride formation) .
- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) for reuse in coupling reactions .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or HPLC to maintain quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
